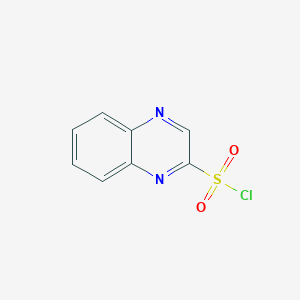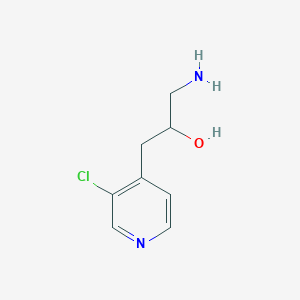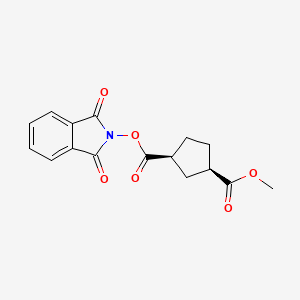
1-(1,3-Dioxoisoindolin-2-YL) 3-methyl cis-cyclopentane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate” is a complex organic molecule that features a cyclopentane ring substituted with a phthalimide group and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be introduced through the reaction of phthalic anhydride with ammonia or a primary amine.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various cyclization reactions, such as the Diels-Alder reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound or its derivatives could be studied for potential therapeutic applications, including as drug candidates for various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism by which this compound exerts its effects will depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds containing the phthalimide group, such as thalidomide, which has been studied for its immunomodulatory effects.
Cyclopentane Derivatives: Compounds with a cyclopentane ring, which are common in natural products and synthetic molecules.
Uniqueness
The uniqueness of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate lies in its combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C16H15NO6 |
|---|---|
分子量 |
317.29 g/mol |
IUPAC名 |
3-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15NO6/c1-22-15(20)9-6-7-10(8-9)16(21)23-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,9-10H,6-8H2,1H3/t9-,10+/m1/s1 |
InChIキー |
SDNCQIDJJRPMEF-ZJUUUORDSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
COC(=O)C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)

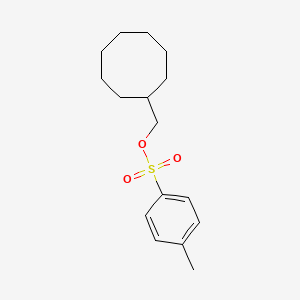
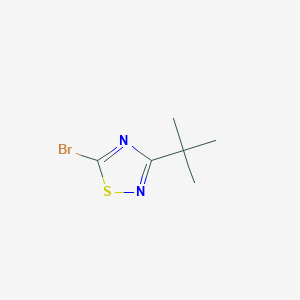
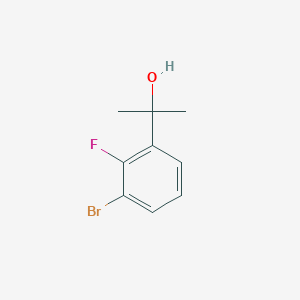
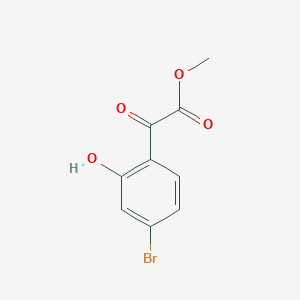
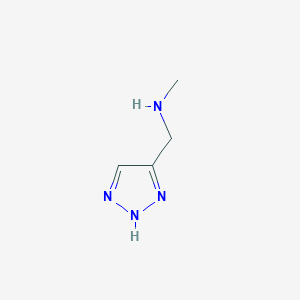
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)
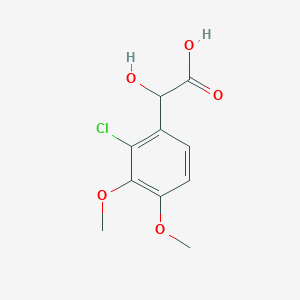
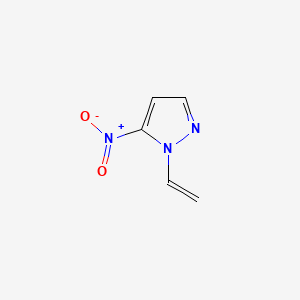
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)

